![molecular formula C14H14N2O B15094722 (NE)-N-[3-[2-(6-methylpyridin-2-yl)ethynyl]cyclohex-2-en-1-ylidene]hydroxylamine](/img/structure/B15094722.png)
(NE)-N-[3-[2-(6-methylpyridin-2-yl)ethynyl]cyclohex-2-en-1-ylidene]hydroxylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(6-Methyl-pyridin-2-ylethynyl)-cyclohex-2-enone oxime is a complex organic compound that features a unique structure combining a pyridine ring, an ethynyl group, a cyclohexenone moiety, and an oxime functional group. This compound is of interest in various fields of scientific research due to its potential biological activities and chemical reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-Methyl-pyridin-2-ylethynyl)-cyclohex-2-enone oxime typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridine Ring: The initial step involves the synthesis of the 6-methyl-pyridine derivative through a series of reactions starting from commercially available precursors.
Introduction of the Ethynyl Group: The ethynyl group is introduced via a Sonogashira coupling reaction, which involves the reaction of the 6-methyl-pyridine derivative with an ethynyl halide in the presence of a palladium catalyst and a copper co-catalyst.
Cyclohexenone Formation: The cyclohexenone moiety is synthesized through a Diels-Alder reaction, where a diene reacts with a dienophile to form the cyclohexenone ring.
Oxime Formation: The final step involves the conversion of the cyclohexenone to its oxime derivative using hydroxylamine under acidic or basic conditions.
Industrial Production Methods
Industrial production of 3-(6-Methyl-pyridin-2-ylethynyl)-cyclohex-2-enone oxime may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to improve yield and reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions
3-(6-Methyl-pyridin-2-ylethynyl)-cyclohex-2-enone oxime undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.
Reduction: Reduction reactions can convert the oxime group to an amine.
Substitution: The ethynyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can be used under basic conditions.
Major Products
Oxidation: Nitroso derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted products depending on the nucleophile used.
Applications De Recherche Scientifique
3-(6-Methyl-pyridin-2-ylethynyl)-cyclohex-2-enone oxime has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 3-(6-Methyl-pyridin-2-ylethynyl)-cyclohex-2-enone oxime involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds with biological macromolecules, while the ethynyl and pyridine groups can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(6-Methyl-pyridin-2-ylethynyl)-benzonitrile
- 6-(6-Methyl-pyridin-2-ylethynyl)-quinoxaline
- 3-(6-Methyl-pyridin-2-ylethynyl)-phenol
Uniqueness
3-(6-Methyl-pyridin-2-ylethynyl)-cyclohex-2-enone oxime is unique due to the presence of the cyclohexenone oxime moiety, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Propriétés
Formule moléculaire |
C14H14N2O |
|---|---|
Poids moléculaire |
226.27 g/mol |
Nom IUPAC |
(NE)-N-[3-[2-(6-methylpyridin-2-yl)ethynyl]cyclohex-2-en-1-ylidene]hydroxylamine |
InChI |
InChI=1S/C14H14N2O/c1-11-4-2-6-13(15-11)9-8-12-5-3-7-14(10-12)16-17/h2,4,6,10,17H,3,5,7H2,1H3/b16-14+ |
Clé InChI |
UWOHEEOCHCCCNH-JQIJEIRASA-N |
SMILES isomérique |
CC1=NC(=CC=C1)C#CC2=C/C(=N/O)/CCC2 |
SMILES canonique |
CC1=NC(=CC=C1)C#CC2=CC(=NO)CCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


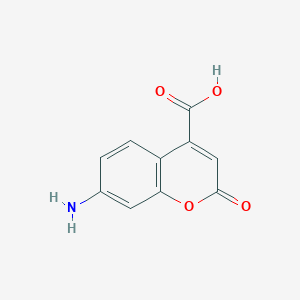
![2-[2-[(3S)-3-[3-[(E)-2-(7-Chloro-2-quinolinyl)ethenyl]phenyl]-3-[(methanesulfonyl)oxy]propyl]phenyl]-2-propanol](/img/structure/B15094647.png)
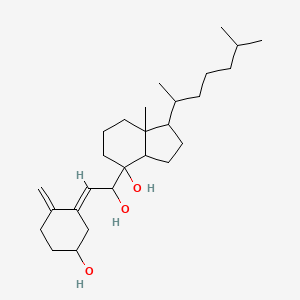

![Methyl 6-[[4,4,6a,6b,11,11,14b-heptamethyl-8a-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,4-dihydroxy-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2-carboxylate](/img/structure/B15094672.png)
![(3-Bromo-2,5-dimethoxy-7-bicyclo[4.2.0]octa-1(6),2,4-trienyl)methanamine;hydrobromide](/img/structure/B15094673.png)
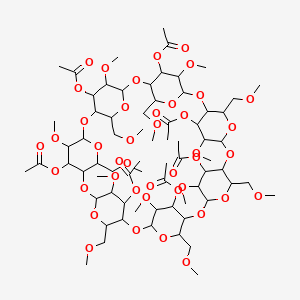
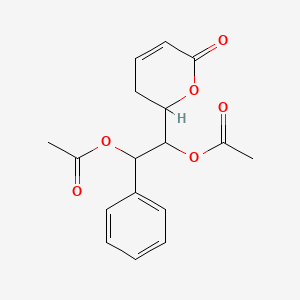
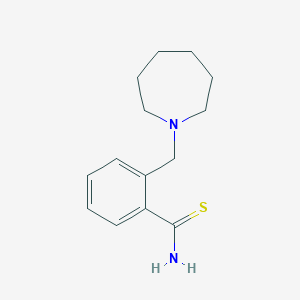
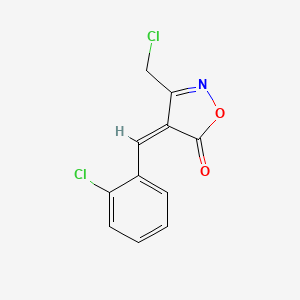
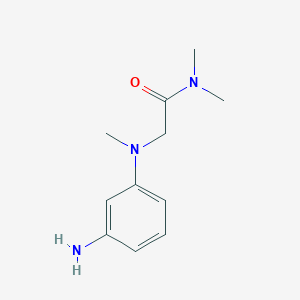
![5-(hydroxymethyl)-2,2-dimethyl-5,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-b]pyran-6,7-diol](/img/structure/B15094713.png)

![1-[2-(Aminomethyl)phenyl]pyrrolidin-2-one](/img/structure/B15094737.png)
